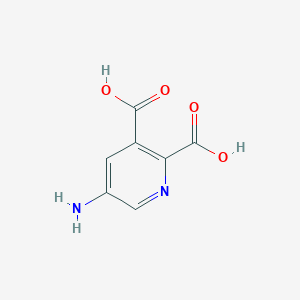
5-Aminopyridine-2,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminopyridine-2,3-dicarboxylic acid is a derivative of pyridinedicarboxylic acid, which is a group of organic compounds that are dicarboxylic derivatives of pyridine . Pyridinedicarboxylic acid comes in several isomers, and all isomers share the molecular weight of 167.12 g/mol and the chemical formula C7H5NO4 .
Synthesis Analysis
The synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) has been studied via a bromination reaction with 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material, N-bromosuccinimide (NBS) as the brominating reagent, and azobisisobutyronitrile (AIBN) as an initiator . The bromination reaction of MPE is a typical reaction initiated by free radicals .Chemical Reactions Analysis
The bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . N-bromosuccinimide (NBS) is used as a brominating reagent for bromination of the methyl group on the pyridine ring .Scientific Research Applications
Synthesis of Brominated Compounds
5-Aminopyridine-2,3-dicarboxylic acid is used in the synthesis of brominated compounds. For instance, it’s used in the synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) via a bromination reaction . The bromination reaction is a key step in the synthesis of imidazolinones .
Antimicrobial Applications
Pyridine compounds, including 5-Aminopyridine-2,3-dicarboxylic acid, have been noted for their antimicrobial properties . They have been found to be promising candidates against various strains such as B. pumillus, S. aureus, V. cholera, E. coli, P. mirabilis, P. aeruginosa and C. albicans .
Antiviral Applications
In addition to antimicrobial properties, pyridine compounds also exhibit antiviral activities . This makes them a potential candidate for the development of new antiviral drugs.
Chemical Kinetics and Catalysis
The bromination reaction of 5-Aminopyridine-2,3-dicarboxylic acid is used to study chemical kinetics and catalysis . The reaction kinetics model was established, and the bromination reaction was found to be a typical reaction initiated by free radicals .
Pharmaceutical Research
Pyridine compounds, including 5-Aminopyridine-2,3-dicarboxylic acid, have been used in pharmaceutical research due to their various therapeutic properties such as antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
Improving Water Solubility in Medicinal Chemistry
An important role of pyridine in medicinal chemistry is to improve water solubility due to its poor basicity . This property is crucial in the development of drugs as it affects their bioavailability.
Future Directions
A series of novel complexes have been synthesized using transition-metal salts and 5-aminoisophthalic acid (5-aip) by the hydrothermal synthetic method . These complexes have shown photocatalytic degradation behavior in Crystal Violet (CV) solution . The relationship between the distance between the active sites and the photocatalytic activity was explored, showing a linear correlation . The shorter the distance between active sites, the better the photocatalytic degradation effect .
Mechanism of Action
Target of Action
5-Aminopyridine-2,3-dicarboxylic acid is a pyridine derivative . Pyridine compounds are known for their diverse therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer, or antidiabetic
Mode of Action
It is known that the presence of the pyridine nucleus in a compound can determine an interaction with a specific protein, which defines the antimicrobial and antiviral selectivity for the target molecule .
Biochemical Pathways
5-Aminopyridine-2,3-dicarboxylic acid is likely involved in the kynurenine pathway, which metabolizes the amino acid tryptophan . This pathway leads to the production of several bioactive compounds, including quinolinic acid, a downstream product of the kynurenine pathway . Quinolinic acid acts as an NMDA receptor agonist and has a potent neurotoxic effect .
Result of Action
Pyridine compounds are known for their diverse therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-alzheimer’s, anti-ulcer, or antidiabetic .
properties
IUPAC Name |
5-aminopyridine-2,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-3-1-4(6(10)11)5(7(12)13)9-2-3/h1-2H,8H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDZHPOUZQHFDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminopyridine-2,3-dicarboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2498976.png)
![2-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B2498979.png)
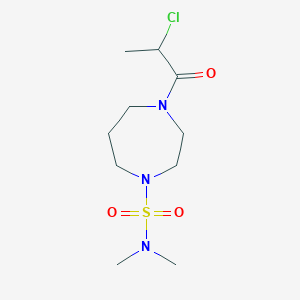
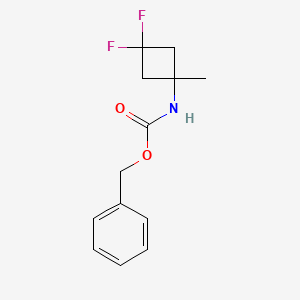
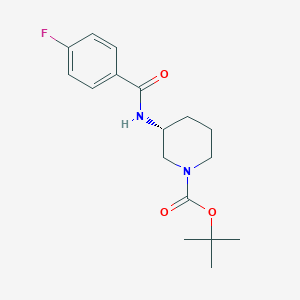
![Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2498986.png)
![3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2498987.png)
![N-(Cyclopropylmethyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498988.png)

![Ethyl 4-(2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/no-structure.png)
![3-Methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B2498991.png)
![3-(2-chlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498992.png)
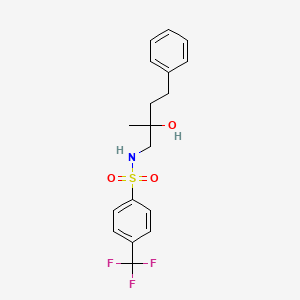
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2498998.png)